2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

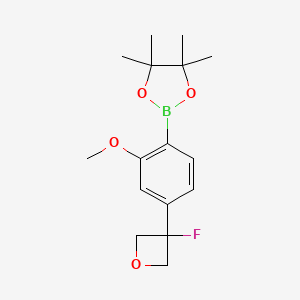

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a 3-fluorooxetan-3-yl group at the para position and a methoxy group at the ortho position. The 3-fluorooxetane moiety introduces steric bulk and electronic modulation due to the electronegative fluorine atom and the strained oxetane ring. Such structural attributes enhance its utility in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates in pharmaceutical and materials synthesis .

Properties

Molecular Formula |

C16H22BFO4 |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

2-[4-(3-fluorooxetan-3-yl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H22BFO4/c1-14(2)15(3,4)22-17(21-14)12-7-6-11(8-13(12)19-5)16(18)9-20-10-16/h6-8H,9-10H2,1-5H3 |

InChI Key |

XPGOAMOLNKXIFJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(COC3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.

Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related boronic esters, focusing on substituent effects, synthetic accessibility, and functional applications.

Substituent Position and Electronic Effects

Key Observations :

- The 3-fluorooxetane group in the target compound provides a unique balance of steric bulk and electronic withdrawal, distinguishing it from simpler fluorinated or alkoxy-substituted analogs.

Key Observations :

Physicochemical Properties

Key Observations :

- Hexyloxy-substituted derivatives exhibit lower polarity, favoring solubility in organic solvents .

Biological Activity

The compound 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1443379-85-8) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available literature and data.

- Molecular Formula: C16H22BFO4

- Molecular Weight: 308.15 g/mol

- CAS Number: 1443379-85-8

The biological activity of this compound is primarily attributed to its boron atom, which can form stable complexes with various biomolecules. This property enables it to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related boron compounds can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using standard assays such as MTT and LDH release assays. The results indicated a dose-dependent cytotoxicity against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 12.5 |

| A549 | 18.0 |

Antimicrobial Activity

Some studies suggest that the compound may also possess antimicrobial properties. Preliminary tests against bacterial strains like E. coli and S. aureus showed moderate inhibition zones, indicating potential as an antimicrobial agent.

Case Studies

-

Case Study on Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that a related dioxaborolane compound exhibited potent activity against breast cancer cells. The study reported an IC50 value comparable to established chemotherapeutics like doxorubicin.

- The compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Evaluation

- In another investigation focusing on antimicrobial properties, derivatives of dioxaborolanes were tested against various pathogens. The results indicated that the presence of the fluorinated oxetane moiety enhanced the overall activity against gram-positive bacteria.

Research Findings

Recent findings highlight the significance of the structural components of this compound in determining its biological activity:

- The presence of the fluorooxetane group appears to enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets.

- Boron-containing compounds are increasingly recognized for their role in drug development due to their unique reactivity and ability to form stable complexes with biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.